molecular formula C9H10N4O2 B13647129 Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B13647129
M. Wt: 206.20 g/mol
InChI Key: FWHYVVJNLYFTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core. Its structure includes a carboxylate ester at position 6 and an amino group at position 2 (Figure 1). The compound is synthesized via multi-component reactions involving benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under acidic catalysis . Its structural analogs often vary in substituents at positions 2, 5, 6, and 7, which critically influence biological activity and physicochemical properties.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

FWHYVVJNLYFTJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)N)C=C1

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Approach

A common strategy involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones or 1,3-dicarbonyl compounds under reflux in acetic acid. This reaction facilitates the formation of the triazolopyridine ring system with the ethyl carboxylate at the 6-position and an amino group at the 2-position.

  • For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid at reflux to yield ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate derivatives, which can be further hydrolyzed or functionalized.

Microwave-Mediated Catalyst-Free Tandem Reaction

An eco-friendly and efficient method employs microwave irradiation to promote a catalyst-free, additive-free tandem reaction involving enaminonitriles and benzohydrazides. This approach proceeds via transamidation, nucleophilic addition to nitriles, and subsequent cyclization to form the triazolopyridine core.

  • This microwave-assisted synthesis significantly reduces reaction time and enhances yields, demonstrating broad substrate scope and functional group tolerance.

One-Pot Gewald Reaction and Subsequent Coupling

In some synthetic schemes, a one-pot Gewald reaction is utilized to create intermediates bearing cyano and carboxylate functionalities, which are then coupled with triazolopyridine derivatives to yield target compounds.

  • For instance, cycloheptanone reacts with 2-cyano-N-pyridin-2-ylacetamide and ethyl 2-cyanoacetate to form intermediates that are coupled with ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate derivatives, followed by hydrolysis and cyclization to generate tricyclic compounds.

Esterification and Amidation from Carboxylic Acid Precursors

Ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate can also be prepared via esterification of the corresponding carboxylic acid or by amidation reactions using carbodiimide coupling agents such as EDCI in the presence of HOBt and bases like diisopropylethylamine in DMF.

  • For example,triazolo[1,5-a]pyridine-6-carboxylic acid was reacted with amines under such conditions to yield amide derivatives, demonstrating the utility of this approach for functionalization.

Detailed Research Outcomes and Data Tables

Synthesis Conditions and Yields

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Cyclocondensation in Acetic Acid Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone Reflux, several hours Moderate to High Classical method, scalable
Microwave-Assisted Tandem Enaminonitriles + Benzohydrazides, no catalyst Minutes (microwave) Good to Excellent Eco-friendly, rapid, broad substrate scope
One-Pot Gewald + Coupling Cycloheptanone + cyanoacetamide + ethyl 2-cyanoacetate + triazolopyridine derivatives Multiple steps, reflux Variable Enables tricyclic derivatives, multi-step process
Carbodiimide-Mediated Amidation Carboxylic acid + amine + EDCI + HOBt + DIPEA in DMF ~10 hours, room temp ~19% (amide example) Useful for derivatization, moderate yields

Representative Reaction Scheme (Cyclocondensation)

  • Starting materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione
  • Solvent: Glacial acetic acid
  • Conditions: Reflux for several hours
  • Product: Ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (or derivatives)
  • Workup: Cooling, filtration, purification by recrystallization or chromatography

Mechanistic Insights

  • The cyclocondensation involves nucleophilic attack of the amino group on the β-diketone, followed by ring closure to form the fused triazolopyridine system.
  • Microwave-assisted synthesis accelerates these steps by rapid heating and energy input, promoting efficient bond formation without catalysts.
  • Carbodiimide-mediated amidation proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with amines to form amide bonds, useful for further functionalization of the triazolopyridine core.

Summary and Outlook

Ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate can be synthesized via multiple well-established methods:

  • Classical cyclocondensation with β-diketones in acidic media
  • Microwave-assisted catalyst-free tandem reactions for rapid and green synthesis
  • Multi-step Gewald reaction-based routes for complex derivatives
  • Carbodiimide-mediated coupling for amide formation and derivatization

These methods provide flexibility in preparing the compound for research and potential pharmaceutical development. Future work may focus on optimizing yields, scaling up microwave methods, and exploring novel functionalizations to enhance biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation to form nitro derivatives. Key reagents and conditions include:

  • Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C.

  • Hydrogen peroxide (H₂O₂) under catalytic conditions (e.g., Fe³⁺).

ReagentConditionsProductYield (%)
KMnO₄/H₂SO₄70°C, 6 hEthyl 2-nitro-triazolo[1,5-a]pyridine-6-carboxylate65–78
H₂O₂/FeCl₃RT, 12 hEthyl 2-nitroso-triazolo[1,5-a]pyridine-6-carboxylate45

Nitro derivatives are intermediates for further functionalization, such as reduction to amines or coupling reactions.

Reduction Reactions

The nitro group can be reduced back to an amine or converted to other functionalities:

  • Sodium borohydride (NaBH₄) in methanol for partial reduction.

  • Catalytic hydrogenation (H₂/Pd-C) for complete reduction to the amine.

ReagentConditionsProductYield (%)
NaBH₄/MeOHRT, 4 hEthyl 2-hydroxylamino-triazolo[1,5-a]pyridine-6-carboxylate60
H₂/Pd-C50 psi, EtOH, 2 hEthyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (recovery)>90

Substitution Reactions

The ethyl ester group participates in hydrolysis and nucleophilic substitution:

Hydrolysis

  • Acidic (HCl/H₂O) : Yields the carboxylic acid derivative.

  • Basic (NaOH/EtOH) : Forms the sodium carboxylate.

ConditionsReagentProductYield (%)
6 M HCl, reflux8 h2-Amino-triazolo[1,5-a]pyridine-6-carboxylic acid85
2 M NaOH/EtOHRT, 24 hSodium 2-amino-triazolo[1,5-a]pyridine-6-carboxylate92

Nucleophilic Acyl Substitution

The ester reacts with amines (e.g., hydrazine) to form hydrazides, enabling cyclization into fused heterocycles :

ReagentConditionsProductYield (%)
Hydrazine hydrateEtOH, 80°C, 6 h2-Amino-triazolo[1,5-a]pyridine-6-carbohydrazide78

Cycloaddition and Cyclization

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles. For example, reaction with acetylenedicarboxylate forms pyrido-triazolo fused systems :

DienophileConditionsProductYield (%)
Dimethyl acetylenedicarboxylateToluene, 110°C, 12 hPyrido[2,3-d] triazolo[1,5-a]pyridine derivative63

Regioselective Functionalization

Microwave-assisted synthesis enables regioselective modifications. For instance, varying reaction atmospheres (O₂ vs. air) alters product distribution :

ConditionsMajor ProductYield (%)
O₂ atmosphere, HOAc (6 eq)Ethyl 2-amino-5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-6-carboxylate94
Air atmosphere, HOAc (6 eq)Ethyl 2-amino-7-methyl-5-phenyl isomer74

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (Positions) Synthesis Method
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Pyridine 2-NH₂, 6-COOEt Multi-component Biginelli-like
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Pyrimidine 5-CH₃, 7-CH₃, 6-COOEt Acid-catalyzed cyclization
Mthis compound Pyridine 2-NH₂, 6-COOMe Esterification
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Pyrimidine 7-NH₂, 6-COOEt Cyclocondensation
Physicochemical and Pharmacokinetic Properties
  • Solubility : Ethyl esters (e.g., target compound) exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity .
  • Metabolic Stability : Pyrimidine-core analogs (e.g., ethyl 5,7-dimethyl-triazolopyrimidine-6-carboxylate) show faster hepatic clearance than pyridine derivatives .
  • Bioavailability : Bulky substituents (e.g., trimethoxyphenyl) enhance membrane permeability but reduce solubility .

Biological Activity

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a microwave-mediated method that allows for efficient production of triazolo compounds. This method is characterized by being catalyst-free and environmentally friendly, enhancing the overall yield and purity of the product . The use of various reagents and conditions can lead to different derivatives with potential biological activities.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds in the triazolo series have shown promising antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion assays .
  • Anticancer Properties : Research indicates that triazolo compounds can inhibit receptor tyrosine kinases associated with cancer progression. Specifically, some derivatives have been noted for their ability to inhibit AXL receptor tyrosine kinase function, which is implicated in several malignancies .
  • Inhibition of Viral Replication : Studies have highlighted the potential of triazolo compounds in targeting viral infections. For example, certain derivatives were tested against influenza A virus polymerase and showed effective inhibition of viral replication in cell-based assays .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal critical insights into how structural modifications impact biological activity.

Modification Biological Activity Comments
Substitution at N-1Increased potency against cancerEnhanced binding affinity for AXL kinase
Alkyl groups on the carboxylateImproved solubilityFacilitates better bioavailability
Variations in the amino groupAltered antimicrobial spectrumDifferent activity against Gram-positive vs Gram-negative bacteria

These modifications allow researchers to tailor compounds for specific therapeutic targets while minimizing undesirable side effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 μM against breast cancer cells (MCF-7), showcasing its potential as a lead compound in cancer therapy .

Case Study 2: Antiviral Efficacy

In another study focusing on influenza A virus inhibition, a derivative demonstrated an EC50 value of 0.3 μM in plaque reduction assays. The compound's mechanism involved interference with viral polymerase activity, indicating its potential as an antiviral agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.